RGD-4C Trifluoroacetate is derived from the naturally occurring RGD motif found in fibronectin and other extracellular matrix proteins. It falls under the classification of peptide-based compounds, specifically as a cyclic peptide due to its unique structure that promotes receptor binding.
The synthesis of RGD-4C Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This approach allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
The molecular structure of RGD-4C Trifluoroacetate features a cyclic backbone with specific amino acid sequences that facilitate integrin binding.
Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of synthesized peptides .
RGD-4C Trifluoroacetate participates in various chemical reactions relevant to its applications:
These reactions are essential for evaluating the efficacy of RGD-4C in therapeutic contexts .
The mechanism of action of RGD-4C Trifluoroacetate primarily involves its interaction with integrins:
Quantitative analyses using surface plasmon resonance have shown that RGD peptides exhibit high affinity for their target integrins, making them effective in therapeutic applications .
RGD-4C Trifluoroacetate exhibits several notable physical and chemical properties:
Analytical techniques such as differential scanning calorimetry (DSC) may be used to study thermal properties .
RGD-4C Trifluoroacetate has diverse applications in scientific research and medicine:
Research continues to explore novel applications of RGD-based compounds in regenerative medicine and cancer therapy .
RGD-4C (ACDCRGDCFC) is a genetically engineered peptide whose integrin-binding specificity stems from its bipartite structure: The central RGD motif (Arg-Gly-Asp) serves as the primary integrin recognition sequence, mimicking extracellular matrix proteins like fibronectin. This motif is flanked by two pairs of cysteine residues (Cys²-Cys¹⁰ and Cys⁴-Cys⁸) that form disulfide bonds, creating a constrained cyclic conformation. This spatial arrangement enhances selective binding to αvβ3 and αvβ5 integrins—receptors overexpressed in tumor vasculature and cancer cells but minimal in normal tissues [1] [2].
The CDCRGDCFC subsequence is critical for αvβ3/αvβ5 selectivity. Molecular docking studies reveal that the aspartic acid (D) in RGD coordinates with the β3 integrin subunit's metal ion-dependent adhesion site (MIDAS), while flanking cysteine residues stabilize interactions with the αv subunit's β-propeller domain. This dual-pocket engagement confers ~50-fold higher affinity for αvβ3 over αIIbβ3 integrins. The cyclic structure also reduces conformational entropy, increasing binding avidity (Kd ≈ nM range) compared to linear RGD peptides [1] [2].
Table 1: Integrin Binding Profile of RGD-4C
Integrin Subtype | Expression Site | RGD-4C Affinity | Biological Role |
---|---|---|---|
αvβ3 | Tumor endothelial cells, melanoma | High (Kd ~nM) | Angiogenesis, metastasis |
αvβ5 | Glioblastoma, pancreatic cancer | High | Cell migration, TGF-β activation |
α5β1 | Widespread | Low | Fibronectin binding, cell adhesion |
αIIbβ3 | Platelets | Negligible | Thrombosis, hemostasis |
The cyclic conformation of RGD-4C, enforced by two disulfide bonds (Cys²-Cys¹⁰ and Cys⁴-Cys⁸), is pivotal for binding kinetics. The 9-amino-acid ring structure (CDCRGDCFC) positions the RGD triad in a β-turn orientation that complements the ligand-binding pocket of αv integrins. This geometry reduces the peptide’s flexibility, decreasing the entropic penalty upon receptor engagement. Biophysical analyses (e.g., circular dichroism) show RGD-4C maintains >80% helical content in physiological buffers, whereas linear RGD adopts random-coil conformations with 10-fold lower integrin affinity [1] [3].
Hydrophobic residues (e.g., phenylalanine at position 9) adjacent to the RGD sequence enhance stability through van der Waals interactions with integrin subdomains. Mutagenesis studies confirm that replacing Phe⁹ with alanine reduces tumor-homing efficiency by 70% in murine models. Additionally, the trifluoroacetate (TFA) counterion in commercial preparations may influence solubility but does not alter the peptide’s secondary structure, as verified via NMR spectroscopy [1] [3].
The dual-disulfide architecture (Cys²-Cys¹⁰ and Cys⁴-Cys⁸) governs RGD-4C’s bioactivity through three mechanisms:
Comparative studies with Fc-III-4C—a peptide with analogous C1-C15/C3-C13 disulfide pairing—demonstrate that bond topology dictates function. While both peptides use dual disulfides for stability, RGD-4C’s smaller ring size (9 aa vs. 13 aa in Fc-III-4C) optimizes it for integrin binding rather than antibody affinity [3].
Table 2: Disulfide Bond Influence on Peptide Bioactivity
Parameter | RGD-4C | Fc-III-4C | Biological Impact |
---|---|---|---|
Disulfide Pairing | Cys²-Cys¹⁰ / Cys⁴-Cys⁸ | Cys¹-Cys¹⁵ / Cys³-Cys¹³ | RGD-4C: Compact integrin-binding loop |
Bond Flexibility | Moderate (20°-30° hinge angle) | Low (fixed β-sheet) | RGD-4C adapts to integrin conformers |
Protease Resistance | 4-fold > linear peptides | 6-fold > linear peptides | Enhanced tumor accumulation |
Redox Response | Cleaved at -250 mV | Cleaved at -300 mV | Tumor-selective drug release |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3